molecular formula C14H14F3NO B15236997 4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B15236997
M. Wt: 269.26 g/mol
InChI Key: IYXYQMDYJYAXNT-UHFFFAOYSA-N
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Description

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a benzonitrile moiety, and a cyclopentyl group attached to a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, the trifluoromethylation of carbon-centered radical intermediates is a common method .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the cyclopentyl group.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.

Uniqueness

4-(Cyclopentyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

4-[cyclopentyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H14F3NO/c15-14(16,17)12-7-10(5-6-11(12)8-18)13(19)9-3-1-2-4-9/h5-7,9,13,19H,1-4H2

InChI Key

IYXYQMDYJYAXNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O

Origin of Product

United States

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